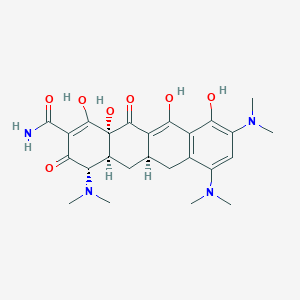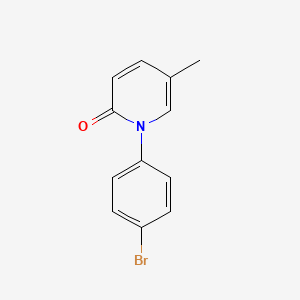
7-Hydroxy Loxapine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy Loxapine N-Oxide is a metabolite of loxapine, an antipsychotic medication used primarily in the treatment of schizophrenia and bipolar disorder . Loxapine itself is a dibenzoxazepine tricyclic antipsychotic agent . The compound this compound is formed through the N-oxidation of loxapine by flavonoid monoamine oxidases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Loxapine N-Oxide involves the hydroxylation of loxapine at the 7th position and subsequent N-oxidation. The hydroxylation is typically mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6 . The N-oxidation is facilitated by flavonoid monoamine oxidases .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzyme-mediated reactions to ensure high yield and purity of the compound .
Types of Reactions:
Oxidation: The primary reaction is the N-oxidation of loxapine to form this compound.
Hydroxylation: Hydroxylation at the 7th position of loxapine is another key reaction.
Common Reagents and Conditions:
Reagents: Cytochrome P450 enzymes (CYP3A4, CYP2D6), flavonoid monoamine oxidases.
Conditions: Enzyme-mediated reactions typically occur under controlled temperature and pH conditions to optimize enzyme activity.
Major Products:
This compound: The primary product formed from the N-oxidation of loxapine.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy Loxapine N-Oxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Hydroxy Loxapine N-Oxide involves its interaction with dopamine and serotonin receptors. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2 receptors . This antagonism leads to the suppression of aggressive behavior and calming effects, which are beneficial in the treatment of psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Loxapine: The parent compound from which 7-Hydroxy Loxapine N-Oxide is derived.
Amoxapine: Another metabolite of loxapine with antidepressant properties.
8-Hydroxy Loxapine: Another hydroxylated metabolite of loxapine.
Uniqueness: this compound is unique due to its specific hydroxylation at the 7th position and subsequent N-oxidation, which distinguishes it from other metabolites of loxapine . Its high affinity for dopamine D2 receptors also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C18H18ClN3O3 |
|---|---|
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepin-2-ol |
InChI |
InChI=1S/C18H18ClN3O3/c1-22(24)8-6-21(7-9-22)18-14-10-12(19)2-5-16(14)25-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 |
InChI-Schlüssel |
RORRKCSQKYYEFG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)
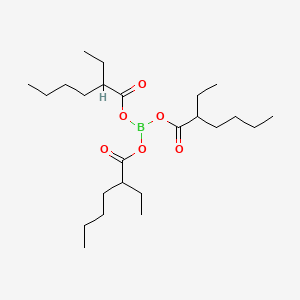
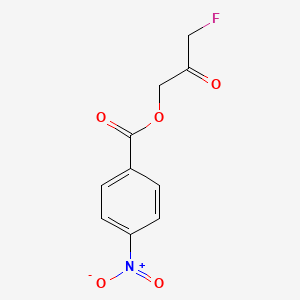
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
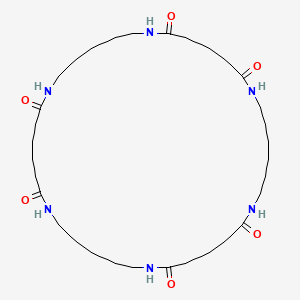
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)
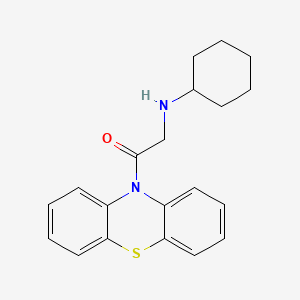
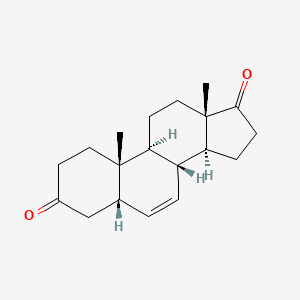
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
